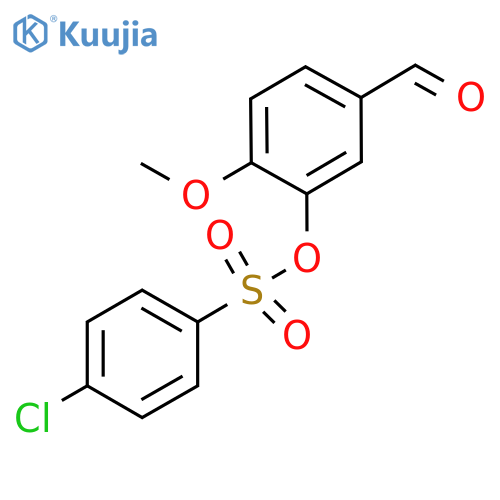

Cas no 431937-40-5 (5-formyl-2-methoxyphenyl 4-chlorobenzenesulfonate)

431937-40-5 structure

商品名:5-formyl-2-methoxyphenyl 4-chlorobenzenesulfonate

CAS番号:431937-40-5

MF:C14H11ClO5S

メガワット:326.752142190933

MDL:MFCD03103688

CID:5225810

5-formyl-2-methoxyphenyl 4-chlorobenzenesulfonate 化学的及び物理的性質

名前と識別子

-

- 5-formyl-2-methoxyphenyl 4-chlorobenzenesulfonate

-

- MDL: MFCD03103688

- インチ: 1S/C14H11ClO5S/c1-19-13-7-2-10(9-16)8-14(13)20-21(17,18)12-5-3-11(15)4-6-12/h2-9H,1H3

- InChIKey: WRVNHTWCLVTSJM-UHFFFAOYSA-N

- ほほえんだ: S(=O)(=O)(C1C=CC(=CC=1)Cl)OC1=CC(=CC=C1OC)C=O

5-formyl-2-methoxyphenyl 4-chlorobenzenesulfonate 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| abcr | AB385225-1g |

5-Formyl-2-methoxyphenyl 4-chlorobenzenesulfonate; . |

431937-40-5 | 1g |

€384.00 | 2024-07-24 | ||

| abcr | AB385225-1 g |

5-Formyl-2-methoxyphenyl 4-chlorobenzenesulfonate |

431937-40-5 | 1g |

€384.00 | 2023-04-25 |

5-formyl-2-methoxyphenyl 4-chlorobenzenesulfonate 関連文献

-

Weichen Liu,Zhengping Zhang,Libin Zhang,Xing Wu,Junyan Dai,Guoping Mao,Yayi Wei RSC Adv., 2019,9, 3828-3837

-

Huy Quang Lê,Yibo Ma,Marc Borrega,Herbert Sixta Green Chem., 2016,18, 5466-5476

-

Chiharu Ozakai,Kei Kitamura,Mitsuyo Horikawa,To-sho Hoshiyama,Akari Imamura,Tatsuro Yoneyama,Akemi Umeyama,Masaaki Noji,Tetsuto Tsunoda,Hiroto Kaku New J. Chem., 2022,46, 2600-2604

-

Jessica L. Barilone,Hideaki Ogata,Wolfgang Lubitz,Maurice van Gastel Phys. Chem. Chem. Phys., 2015,17, 16204-16212

431937-40-5 (5-formyl-2-methoxyphenyl 4-chlorobenzenesulfonate) 関連製品

- 1485565-50-1(1-cyclohexyl-1H-1,2,3-triazole-4-carbaldehyde)

- 157047-98-8(Benzomalvin C)

- 1461714-74-8(N-methyl-2-oxo-1,2,3,4-tetrahydroquinoxaline-6-carboxamide)

- 1341561-40-7(2-Benzylpyrimidine-4-carboxylic acid)

- 2227884-74-2(rac-(1R,2R)-2-(4-bromo-5-methylthiophen-2-yl)cyclopropane-1-carboxylic acid)

- 77819-95-5(3-benzoyl-8-methoxy-2H-chromen-2-one)

- 1620680-50-3((3S)-3-(methylamino)butan-1-ol)

- 161368-65-6(4-amino-3-(2-methoxyethyl)phenol)

- 1090790-03-6(5-(2-chloro-4-nitrophenyl)amino-2,3-dihydro-1H-1,3-benzodiazol-2-one)

- 1892907-55-9(5-amino-1-cyclobutyl-1H-pyrazole-4-carboxylic acid)

推奨される供給者

Amadis Chemical Company Limited

(CAS:431937-40-5)5-formyl-2-methoxyphenyl 4-chlorobenzenesulfonate

清らかである:99%

はかる:1g

価格 ($):228.0